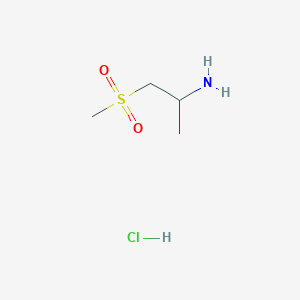

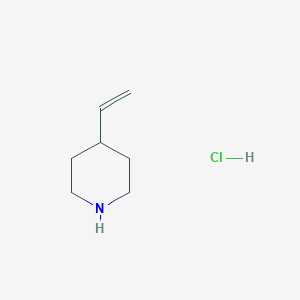

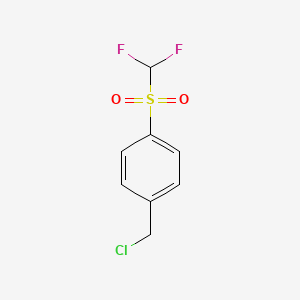

![molecular formula C8H15ClN2O2 B1527994 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1383453-92-6](/img/structure/B1527994.png)

4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride

Overview

Description

4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (4-ODH) is a novel synthetic compound that has shown to have a wide range of applications in scientific research. It is a cyclic ketone that can be synthesized in a variety of ways and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antihypertensive Applications

4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride and its derivatives have been extensively researched for their potential antihypertensive effects. In a study by Clark et al. (1983), various 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and screened for their antihypertensive properties. The study found that these compounds, particularly the 9-(2-indol-3-ylethyl) series, showed significant antihypertensive activity due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chronic Kidney Diseases Treatment

The compound has also been identified as a potential treatment for chronic kidney diseases. Kato et al. (2014) discovered that certain 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which are highly potent soluble epoxide hydrolase (sEH) inhibitors, demonstrated significant effectiveness in treating chronic kidney diseases in animal models (Kato et al., 2014).

CCR5 Antagonist for Viral Infections

Another notable application is in the treatment of viral infections. Yang et al. (2009) reported the discovery of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists. These compounds showed promising antiviral potency and selectivity, making them potential candidates for treating diseases mediated by the CCR5 receptor (Yang et al., 2009).

Bioactivity and Synthesis in Various Disorders

Blanco-Ania et al. (2017) discussed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, highlighting their potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco-Ania et al., 2017).

Analgesic Applications

García et al. (2019) synthesized a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists. These compounds showed potential for pain treatment, with one compound demonstrating analgesic activity comparable to oxycodone (García et al., 2019).

Synthesis for Drug Discovery

Jenkins et al. (2009) reported on the synthesis of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane, for drug discovery applications. These scaffolds were designed as building blocks for a lead generation library, highlighting their versatility in medicinal chemistry (Jenkins et al., 2009).

properties

IUPAC Name |

4-oxa-1,9-diazaspiro[5.5]undecan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-7-5-12-6-8(10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJVFIBOSSYVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COCC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

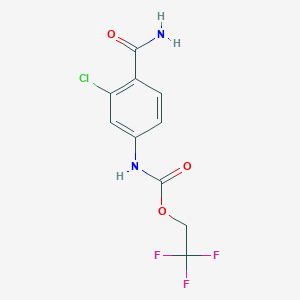

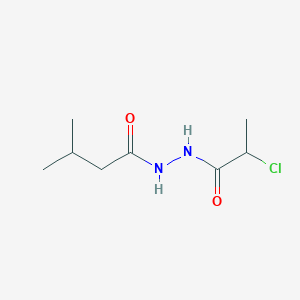

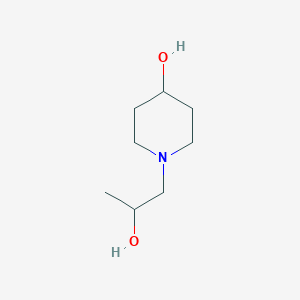

![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)

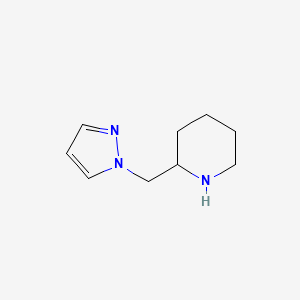

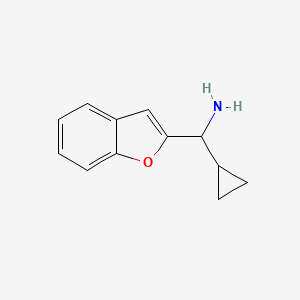

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)

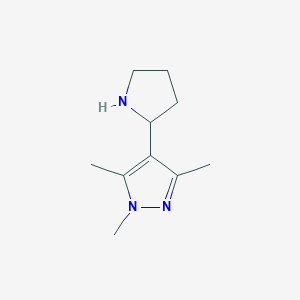

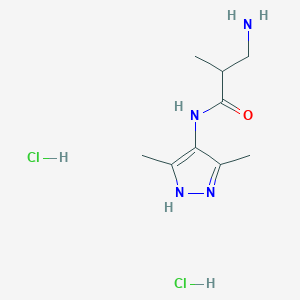

![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)

![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)